molecular formula C19H20ClN3O2S B2492786 3-Phenylsulfonyl-8-piperazin-1-yl-quinoline hydrochloride CAS No. 607742-55-2

3-Phenylsulfonyl-8-piperazin-1-yl-quinoline hydrochloride

Cat. No. B2492786
CAS RN: 607742-55-2
M. Wt: 389.9
InChI Key: BWLWNUQEZNYKAU-UHFFFAOYSA-N
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Description

3-Phenylsulfonyl-8-piperazin-1-yl-quinoline, also known as Intepirdine, is a compound with the molecular formula C19H19N3O2S . It is a white to beige powder and is also known by the synonyms GSK 742457, RVT 101, and SB-742457 .


Synthesis Analysis

The synthesis of 3-Phenylsulfonyl-8-piperazin-1-yl-quinoline involves a series of chemical reactions . The antagonist activity of the 3-phenylsulfonylquinolines with respect to 5-HT6 receptors depends on the nature of the 4- and 8-substituents of the heterocycle . It was found that it was expedient for high activity of this type to introduce a tertiary nitrogen atom (dimethylamine or piperazine fragment) in the 8-position and a secondary nitrogen (methylamine fragment) or hydrogen in the 4-position .


Molecular Structure Analysis

The molecular structure of 3-Phenylsulfonyl-8-piperazin-1-yl-quinoline is represented by the SMILES string O=S(C1=CC=CC=C1)(C2=CC3=C(N=C2)C(N4CCNCC4)=CC=C3)=O . The molecular weight of the compound is 353.44 .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .

Mechanism of Action

3-Phenylsulfonyl-8-piperazin-1-yl-quinoline is a potent and selective serotonin receptor 6 (5-HT6) receptor antagonist . It has been found to potentiate cognitive and behavioral abnormalities of Alzheimer’s disease in laboratory setups .

Safety and Hazards

The compound is classified as a combustible solid . It does not have a flash point . Prolonged exposure should be avoided and caution should be exercised when handling the compound . It is recommended to not breathe the dust or vapor, and to avoid getting the compound in the eyes, on the skin, or on clothing .

properties

IUPAC Name

3-(benzenesulfonyl)-8-piperazin-1-ylquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S.ClH/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22;/h1-8,13-14,20H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLWNUQEZNYKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred solution of 8-(4-methyl-piperazin-1-yl)-3-phenylsulfonylquinoline (E1) (0.148 g, 0.4 mmol), 1-chloroethyl chloroformate (0.093 ml, 0.85 mmol) and N,N-diisopropylethylamine (0.148 ml, 0.85 mmol) in 1,2-dichloroethane (9 ml) was heated at reflux for 1.25 h under argon. The reaction mixture was cooled to ambient temperature and concentrated in vacuo to an oil. The oil was purified by chromatography over silica gel eluting with a gradient of methanol/dichloromethane, pooling fractions which contained the major component (Rf 0.9, methanol/dichloromethane 1:19). The purified material was redissolved in methanol (15 ml) and the solution was refluxed for 1 h under argon. The reaction mixture was cooled to ambient temperature and concentrated in vacuo to a solid which was stirred with diethyl ether (5 ml) and filtered to afford the title compound (E2) (0.08 g, 0.21 mmol, 51%);
Quantity
0.148 g
Type
reactant
Reaction Step One
Quantity
0.093 mL
Type
reactant
Reaction Step One
Quantity
0.148 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 8-(4-methyl-piperazin-1-yl)-3-phenylsulfonylquinoline hydrochloride (D10) (0.148 g, 0.4 mmol), 1-chloroethyl chloroformate (0.093 ml, 0.85 mmol) and N,N-diisopropylethylamine (0.148 ml, 0.85 mmol) in 1,2-dichloroethane (9 ml) was heated at reflux for 1.25 h under argon. The reaction mixture was cooled to ambient temperature and concentrated in vacuo to an oil. The oil was purified by chromatography over silica gel eluting with a gradient of methanol/dichloromethane, pooling fractions which contained the major component (Rf 0.9, methanol/dichloromethane 1:19). The purified material was redissolved in methanol (15 ml) and the solution was refluxed for 1 h under argon. The reaction mixture was cooled to ambient temperature and concentrated in vacuo to a solid which was stirred with diethyl ether (5 ml) and filtered to afford the title compound (D11) (0.08 g, 0.21 mmol, 51%);
Name
8-(4-methyl-piperazin-1-yl)-3-phenylsulfonylquinoline hydrochloride
Quantity
0.148 g
Type
reactant
Reaction Step One
Quantity
0.093 mL
Type
reactant
Reaction Step One
Quantity
0.148 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
51%

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